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Compound of Interest

Compound Name: GSK046

Cat. No.: B2702350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of iBET-BD2 (also known as

GSK046), a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and

Extra-Terminal (BET) family of proteins. This guide details its chemical structure,

physicochemical properties, mechanism of action, and key experimental data, presented in a

format designed for clarity and ease of use for the scientific community.

Chemical Structure and Physicochemical Properties
iBET-BD2 is a potent and selective small molecule inhibitor targeting the BD2 of BET proteins.

[1][2] Its chemical and physical characteristics are summarized below.

Table 1: Chemical and Physicochemical Properties of iBET-BD2
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Property Value Reference

IUPAC Name

4-(acetylamino)-3-fluoro-N-

(trans-4-hydroxycyclohexyl)-5-

[(1S)-1-phenylethoxy]-

benzamide

[3][4]

Synonyms GSK046 [2][3]

CAS Number 2474876-09-8 [1][3][5]

Molecular Formula C₂₃H₂₇FN₂O₄ [3][5]

Molecular Weight 414.47 g/mol [1][4]

SMILES

O[C@H]1CC--INVALID-LINK--

C3=CC=CC=C3)=C2)=O">C@

HCC1

[3]

Solubility
Soluble to 100 mM in DMSO

and ethanol
[5]

Purity ≥98% [3][5]

Formulation Crystalline solid [3]

Storage Store at -20°C [3][5]

Biological Activity and Mechanism of Action
iBET-BD2 is a highly selective pan-BD2 inhibitor, demonstrating significantly greater affinity for

the second bromodomain of BET proteins (BRD2, BRD3, BRD4, and BRDT) over the first

bromodomain (BD1).[3][5] This selectivity is crucial for its specific immunomodulatory effects.

Binding Affinity and Selectivity
The inhibitory activity of iBET-BD2 has been quantified using Time-Resolved Fluorescence

Resonance Energy Transfer (TR-FRET) assays. The IC50 values clearly demonstrate its

potent and selective inhibition of BD2.

Table 2: iBET-BD2 Binding Affinity (IC50) for BET Bromodomains
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Target IC50 (nM) Reference

BRD2-BD2 264 [1][5]

BRD3-BD2 98 [1][5]

BRD4-BD2 49 [1][5]

BRDT-BD2 214 [5]

BRD2-BD1 10965 [5]

BRD3-BD1 36317 [5]

BRD4-BD1 70558 [5]

BRDT-BD1 >50119 [5]

Mechanism of Action: Attenuation of Inflammatory Gene
Induction
The primary mechanism of action of iBET-BD2 involves the disruption of gene transcription that

is induced by inflammatory stimuli. Unlike pan-BET inhibitors that affect steady-state gene

expression, iBET-BD2's selective inhibition of BD2 primarily impacts the rapid upregulation of

genes in response to signals like interferon-gamma (IFN-γ).

BET proteins, through their bromodomains, recognize and bind to acetylated lysine residues on

histones and transcription factors, thereby recruiting the transcriptional machinery to specific

gene promoters and enhancers. The BD1 domain is thought to be primarily responsible for

anchoring BET proteins to chromatin and maintaining basal gene expression. The BD2 domain,

however, appears to be crucial for the recruitment of BET proteins to chromatin for the rapid

induction of gene expression following cellular stimulation.

By selectively blocking the BD2 domain, iBET-BD2 prevents the recruitment of BET proteins to

the regulatory regions of inflammatory response genes, thereby inhibiting their transcription.

This leads to a reduction in the production of pro-inflammatory cytokines and other mediators.
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Caption: Mechanism of iBET-BD2 action in inhibiting inflammatory gene expression.

Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of iBET-BD2 are

provided below.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for Binding Affinity
This protocol outlines the general steps for determining the IC50 values of iBET-BD2 against

BET bromodomains.

Objective: To measure the binding affinity of iBET-BD2 to individual BET bromodomains.

Materials:

Recombinant GST-tagged BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3,

BRD4, BRDT)

Biotinylated histone H4 peptide (acetylated)

Europium-labeled anti-GST antibody (Donor)

Streptavidin-conjugated APC or other suitable fluorophore (Acceptor)

iBET-BD2 compound

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)
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384-well low-volume black plates

TR-FRET-capable plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of iBET-BD2 in DMSO, and then dilute

further in assay buffer to the desired final concentrations.

Reagent Preparation: Prepare a master mix of the GST-tagged BET bromodomain protein

and the biotinylated histone peptide in assay buffer.

Assay Plate Preparation: Add the iBET-BD2 dilutions to the wells of the 384-well plate. Also

include wells for positive control (no inhibitor) and negative control (no BET protein).

Incubation: Add the master mix of BET protein and histone peptide to all wells. Incubate at

room temperature for 30-60 minutes to allow for binding.

Detection: Prepare a detection mix containing the Europium-labeled anti-GST antibody and

the streptavidin-conjugated acceptor fluorophore in assay buffer. Add this mix to all wells.

Final Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from

light.

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both

the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for APC).

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the

ratio against the logarithm of the iBET-BD2 concentration and fit the data to a four-parameter

logistic equation to determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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